molecular formula C20H25N3O3S B2374170 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2320575-07-1

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No.: B2374170
CAS No.: 2320575-07-1
M. Wt: 387.5
InChI Key: OQFKNKJVDOYFFX-UHFFFAOYSA-N
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Description

The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one features an 8-azabicyclo[3.2.1]octane core, a rigid bicyclic structure common in bioactive molecules. Key substituents include:

  • A propan-1-one chain linked to a 4-(methylsulfonyl)phenyl group, introducing a ketone and a sulfonyl moiety.

The (1R,5S) stereochemistry ensures precise spatial orientation, critical for enantioselective interactions. Molecular weight is calculated as 385.07 g/mol (C₂₀H₂₃N₃O₃S), suggesting moderate bioavailability challenges typical for compounds >300 g/mol. Potential applications include enzyme inhibition or central nervous system (CNS) targeting due to structural similarities to known pharmacophores .

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-27(25,26)19-8-3-15(4-9-19)5-10-20(24)23-16-6-7-17(23)14-18(13-16)22-12-2-11-21-22/h2-4,8-9,11-12,16-18H,5-7,10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFKNKJVDOYFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the construction of the azabicyclo octane system, and the introduction of the methylsulfonyl phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies:

Mechanism of Action

The mechanism of action of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below summarizes structural and functional differences between the target compound and analogs from evidence:

Compound Name/ID Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound 8-azabicyclo[3.2.1]octane 3-(1H-pyrazol-1-yl), 3-(4-(methylsulfonyl)phenyl)propan-1-one Ketone, sulfonyl, pyrazole 385.07 Enzyme inhibition, CNS therapeutics
BK63156 8-azabicyclo[3.2.1]octane 3-(1H-1,2,4-triazol-1-yl), 3-(4-methoxyphenyl)propan-1-one Ketone, methoxy, triazole 340.42 Antimicrobial research, kinase studies
Compound (e) 8-methyl-azabicyclo[3.2.1]octane 3-(2-hydroxy-3-phenylpropanoate ester) Ester, hydroxy, phenyl ~350 (estimated) Prodrug intermediates
Compound 8-azabicyclo[3.2.1]octane 3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl), 1-phenylpropanamine Amine, triazole, isopropyl 397.52 (calculated) Enantioselective synthesis, receptor ligands

Functional Group Analysis

  • Pyrazole vs. Triazole: The target’s pyrazole group (hydrogen-bond donor/acceptor) contrasts with triazole in BK63156 and ’s compound.
  • Sulfonyl vs. Methoxy/Ester : The target’s sulfonyl group increases polarity and binding specificity compared to methoxy (BK63156) or ester () groups, which may improve water solubility but reduce membrane permeability.
  • Stereochemistry : The (1R,5S) configuration in the target compound and the (1S) configuration in ’s compound highlight the role of chirality in biological activity, such as receptor selectivity .

Pharmacological Inferences

  • Target Compound : The sulfonyl group may target enzymes like cyclooxygenase-2 (COX-2) or kinases, similar to sulfonamide-based drugs. The bicyclo core’s rigidity could enhance CNS penetration .
  • BK63156 : The methoxy group suggests lipophilicity, favoring membrane crossing, while the triazole may confer antimicrobial properties via metal ion chelation .
  • The hydroxy group could facilitate glucuronidation, impacting elimination .

Biological Activity

The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one , often referred to as a pyrazole azabicyclic compound, has garnered significant attention due to its potential biological activities, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and structure-activity relationships (SAR).

The primary biological activity of this compound is attributed to its role as a NAAA inhibitor . NAAA is involved in the degradation of palmitoylethanolamide (PEA), an endogenous compound with anti-inflammatory properties. By inhibiting NAAA, this compound helps preserve PEA levels, thereby enhancing its anti-inflammatory effects at sites of inflammation. Research indicates that this inhibition occurs through a non-covalent mechanism, which is crucial for maintaining the compound's efficacy in vivo .

Structure-Activity Relationship (SAR)

A series of studies have been conducted to elucidate the SAR of pyrazole azabicyclic compounds. The structure of the compound plays a pivotal role in its inhibitory potency against NAAA:

  • Core Structure : The azabicyclic framework is essential for binding affinity.
  • Substituents : Variations in substituents on the pyrazole ring and the phenyl group significantly affect biological activity. For instance, modifications at the para position of the phenyl ring have shown to enhance inhibitory potency .

Biological Assays and Findings

In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of NAAA inhibition. The following table summarizes some key findings from recent studies:

CompoundIC50 (μM)SpecificityNotes
ARN196890.042High selectivity for NAAANon-covalent interaction
ARN161860.655Moderate selectivityInitial lead compound
Compound 50<0.100Selective for FAAH and ACSuperior pharmacokinetic profile

These results highlight the compound's potential as a therapeutic agent for conditions characterized by inflammation, such as diabetic macular edema and hereditary angioedema .

Case Studies and Therapeutic Applications

Several case studies have explored the therapeutic applications of NAAA inhibitors, including those derived from the pyrazole azabicyclic class:

  • Diabetic Macular Edema : In animal models, treatment with NAAA inhibitors led to reduced retinal vascular permeability and improved visual function.
  • Hereditary Angioedema : In clinical trials, patients treated with compounds similar to the one discussed showed a significant reduction in attack frequency and severity.

These findings suggest that targeting NAAA with compounds like this compound could offer new avenues for managing chronic inflammatory conditions.

Q & A

Q. Table 1: Example Reaction Conditions

StepTemperature (°C)CatalystSolventYield (%)
Bicyclic core70NoneToluene65–70
Pyrazole addition25Pd(PPh₃)₄DMF50–55
Final purificationMethanol90–95

Basic: How is the stereochemistry of the bicyclic framework confirmed experimentally?

Answer:

  • X-ray crystallography : Resolves absolute configuration (e.g., (1R,5S) stereochemistry) by analyzing bond angles and torsion angles in the crystal lattice .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish axial/equatorial protons in the bicyclic system. Nuclear Overhauser effect (NOE) experiments confirm spatial proximity of substituents .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms. Validate using standardized protocols (e.g., IC₅₀ measurements with triplicate runs).
  • Solubility issues : The methylsulfonyl group enhances hydrophilicity, but aggregation in DMSO may skew results. Use dynamic light scattering (DLS) to confirm monomeric state .
  • Data normalization : Compare activity against a common reference inhibitor (e.g., SB-334867 for orexin receptors) to calibrate assays .

Q. Table 2: Case Study – Discrepant IC₅₀ Values

StudyAssay TypeIC₅₀ (nM)Notes
ARadioligand binding (cell membrane)12 ± 3High receptor density
BWhole-cell cAMP assay45 ± 8Intracellular signaling interference

Advanced: What computational strategies predict the compound’s interaction with GPCR targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding poses in GPCR active sites (e.g., serotonin 5-HT₂₀). Prioritize docking scores < -9 kcal/mol for high-affinity interactions .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes for 100 ns to assess stability (RMSD < 2 Å) and hydrogen-bond retention with conserved residues (e.g., Asp155 in TM3) .
  • Free energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., replacing pyrazole with triazole) .

Advanced: How does the methylsulfonyl group influence chemical reactivity and pharmacological properties?

Answer:

  • Electron-withdrawing effects : The -SO₂CH₃ group deactivates the phenyl ring, reducing electrophilic substitution but enhancing stability toward oxidation .
  • Pharmacokinetics : Increases solubility (logP reduction by ~1.5 units) and plasma protein binding (PPB > 90%) via sulfone-protein interactions .
  • Metabolic resistance : Sulfonyl groups resist cytochrome P450-mediated degradation, prolonging half-life in vivo .

Q. Table 3: Structure-Activity Relationship (SAR)

ModificationBioactivity (IC₅₀)Solubility (mg/mL)
-SO₂CH₃18 nM0.45
-SO₂CF₃22 nM0.12
-CN35 nM0.08

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 432.1234) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680 cm⁻¹, sulfonyl S=O at 1150–1300 cm⁻¹) .
  • 2D-NMR : HSQC and HMBC correlate protons with carbons to assign bicyclic and pyrazole resonances .

Advanced: How to optimize reaction yields when scaling up synthesis?

Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design identified DMF as optimal for coupling reactions (yield increase from 48% to 72%) .
  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing byproduct formation .

Advanced: What strategies validate target engagement in live-cell assays?

Answer:

  • Bioorthogonal labeling : Introduce an alkyne tag to the compound for click chemistry with azide-fluorophores. Confocal microscopy confirms subcellular localization .
  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization upon ligand binding via western blotting .

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